molecular formula C10H16IN B1210621 Benzyltrimethylammonium iodide CAS No. 4525-46-6

Benzyltrimethylammonium iodide

Cat. No. B1210621
CAS RN: 4525-46-6
M. Wt: 277.14 g/mol
InChI Key: LRRJQNMXIDXNIM-UHFFFAOYSA-M
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Description

Synthesis Analysis

Benzyltrimethylammonium iodide can be synthesized through various methods, including the reaction of benzyltrimethylammonium (I) iodide with organolithium compounds leading to monomeric rearrangement processes and yielding tertiary amines (Lepley & Becker, 1965). Another method involves the carbonylation of aryl iodides catalyzed by metal systems to produce benzophenones, indicating the versatility of benzyltrimethylammonium iodide in facilitating complex chemical transformations (Brunet & Taillefer, 1990).

Molecular Structure Analysis

The molecular structure of benzyltrimethylammonium iodide has been elucidated through crystallographic studies, revealing the presence of intramolecular N—H⋯O hydrogen bonds that influence the geometry of the cation. Intermolecular N—H⋯O and N—H⋯I hydrogen-bonding interactions also play a significant role in the crystal structure, demonstrating the compound's intricate molecular architecture (Rademeyer, 2004).

Chemical Reactions and Properties

Benzyltrimethylammonium iodide exhibits a range of chemical reactions, such as its ability to act as a corrosion inhibitor for steel in phosphoric acid, showcasing its protective properties and potential in industrial applications (Li, Deng, & Fu, 2011). Additionally, it participates in the highly selective addition of allyl and benzyl groups to α,β-unsaturated nitriles under specific conditions, further emphasizing its reactivity and utility in synthetic chemistry (Ranu & Das, 2004).

Scientific Research Applications

1. Corrosion Inhibition for Steel in Phosphoric Acid

  • Application Summary : Benzyltrimethylammonium iodide (BTAI) has been studied as a corrosion inhibitor for cold rolled steel (CRS) in phosphoric acid produced by the dihydrate wet method process .
  • Method of Application : The inhibition effect of BTAI on the corrosion of CRS in phosphoric acid was investigated by weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) methods .
  • Results : The results show that BTAI is a good inhibitor, and the adsorption of BTAI obeys Langmuir adsorption isotherm. Polarization curves show that BTAI behaves as a mixed-type inhibitor. EIS spectra exhibit one capacitive loop and confirm the inhibitive ability .

2. Sommelet–Hauser Rearrangement

  • Application Summary : Benzyltrimethylammonium iodide is used in the Sommelet–Hauser rearrangement, a reaction of certain benzyl quaternary ammonium salts .
  • Method of Application : In the presence of sodium amide, benzyltrimethylammonium iodide rearranges to yield the o-methyl derivative of N,N-dimethylbenzylamine .
  • Results : The benzylic methylene proton is acidic and deprotonation takes place to produce the benzylic ylide. This ylide is in equilibrium with a second ylide that is formed by deprotonation of one of the ammonium methyl groups. Though the second ylide is present in much smaller amounts, it undergoes a 2,3-sigmatropic rearrangement because it is more reactive than the first one and subsequent aromatization to form the final product .

3. Phase Transfer Catalysis

  • Application Summary : Benzyltrimethylammonium iodide is used in phase transfer catalysis (PTC), a process that allows the reaction of a nucleophile and electrophile in two different phases to occur . It is particularly useful in green chemistry due to its ability to improve the efficiency of reactions while minimizing negative impacts on the environment .
  • Method of Application : In PTC, Benzyltrimethylammonium iodide acts as a catalyst to transfer a reactant from one phase to another, enabling the reaction to proceed . This is often used in reactions such as polycondensation to form high molecular weight polymers under bi-phasic conditions .
  • Results : The use of Benzyltrimethylammonium iodide in PTC can significantly enhance the reactivity and selectivity of reactions .

4. Organic Synthesis

  • Application Summary : Benzyltrimethylammonium iodide is used in the synthesis of complex organic molecules .
  • Method of Application : In a typical procedure, Benzyltrimethylammonium iodide is reacted with sodium amide to yield the o-methyl derivative of N,N-dimethylbenzylamine .
  • Results : The reaction proceeds via the formation of a benzylic ylide, followed by a 2,3-sigmatropic rearrangement and subsequent aromatization to form the final product .

5. Alkaline Polymer Electrolyte Fuel Cells

  • Application Summary : Benzyltrimethylammonium iodide is used in the development of alkaline polymer electrolyte fuel cells . These fuel cells are a recent class of fuel cell where international research efforts have intensified in the last 10 years .
  • Method of Application : In these fuel cells, Benzyltrimethylammonium iodide is used as a part of the anion-exchange membranes that operate in high pH environments .
  • Results : The use of Benzyltrimethylammonium iodide in these fuel cells can significantly enhance their performance .

6. Analytical Chemistry

  • Application Summary : Benzyltrimethylammonium iodide is used as a reagent in analytical chemistry .
  • Method of Application : It is used in various chemical reactions in analytical procedures .
  • Results : The use of Benzyltrimethylammonium iodide can enhance the efficiency and accuracy of analytical procedures .

Safety And Hazards

Benzyltrimethylammonium iodide is considered hazardous. It is toxic if swallowed or in contact with skin . When heated to decomposition, it emits very toxic fumes of NOx, NH3, and I .

properties

IUPAC Name

benzyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRJQNMXIDXNIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14800-24-9 (Parent)
Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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DSSTOX Substance ID

DTXSID60884085
Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzyltrimethylammonium iodide

CAS RN

4525-46-6
Record name Benzyltrimethylammonium iodide
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name BENZYLTRIMETHYLAMMONIUM IODIDE
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Benzyltrimethylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
291
Citations
X Li, S Deng, H Fu - Corrosion Science, 2011 - Elsevier
… Benzyltrimethylammonium iodide (BTAI) is an ordinary n-alkyl-quaternary ammonium salt … In this study, we have investigated the inhibition effect of benzyltrimethylammonium iodide (…
Number of citations: 114 www.sciencedirect.com
AR Lepley, RH Becker - Tetrahedron, 1965 - Elsevier
Benzyltrimethylammonium (I) iodide reacts with n-butyllithium to produce α,N,N-trimethylbenzylamine (II) and o,N,N-trimethylbenzylamine (III) in a monomeric rearrangement process. A …
Number of citations: 24 www.sciencedirect.com
DC Appleton, DC Bull, RS Givens, V Lillis… - Journal of the …, 1980 - pubs.rsc.org
… We have been interested in possible mechanistic that benzyltrimethylammonium iodide in methanol implications of this dichotomy, and now report a detailed yielded a very high …
Number of citations: 24 pubs.rsc.org
WH Puterbaugh, CR Hauser - Journal of the American Chemical …, 1964 - ACS Publications
… a-(Ethoxycarbonyl)benzyltrimethylammonium Iodide (lib).— A suspension of 35.4 g. (0.197 … (0.04 mole) of a-(phenylcarbamoyl)-benzyltrimethylammonium iodide (Illb).14 After 6 hr., the …
Number of citations: 18 pubs.acs.org
SW Kantor, CR Hauser - Journal of the American Chemical …, 1951 - ACS Publications
… Benzyltrimethylammonium iodide was … Experimental24 Benzyltrimethylammonium Iodide (I).—To a … erlenmeyer flask in which was placed part ofthe benzyltrimethylammonium iodide (…
Number of citations: 169 pubs.acs.org
A Karlin, D Cowburn - … of the National Academy of Sciences, 1973 - National Acad Sciences
… benzyltrimethylammonium iodide and subjected to electrophoresis on polyacrylamide gels in dodecyl sulfate and dithiothreitol, three major protein bands were observed. Only one of …
Number of citations: 196 www.pnas.org
H Shechter, RB Kaplan - Journal of the American Chemical …, 1951 - ACS Publications
… , in refluxing ethanol, to yield 2-methyl-2-nitro-^-nitrophenylpropane, trimethylamine and sodium iodide (Equation 1), whereas reaction of benzyltrimethylammonium iodide and sodium 2…
Number of citations: 15 pubs.acs.org
WE Thomas, JG Townsel - Comparative Biochemistry and …, 1982 - europepmc.org
… The affinity agent 4-(N-maleimodo)benzyltrimethylammonium iodide exhibited no effect on … The lack of interaction of 4-(N-maleimido)benzyltrimethylammonium iodide and Torpedo …
Number of citations: 2 europepmc.org
WT Smith Jr - Journal of the American Chemical Society, 1951 - ACS Publications
… , in refluxing ethanol, to yield 2-methyl-2-nitro-^-nitrophenylpropane, trimethylamine and sodium iodide (Equation 1), whereas reaction of benzyltrimethylammonium iodide and sodium 2…
Number of citations: 9 pubs.acs.org
L Zhu, D Tian, D Shin, W Jia, C Bae… - Journal of Polymer …, 2018 - Wiley Online Library
… Third, the benzyldimethylamine group of PSU-x-DMA was converted to benzyltrimethylammonium iodide via methylation reaction, producing PSU-x-TMAI. Finally, iodide anion was ion-…
Number of citations: 16 onlinelibrary.wiley.com

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